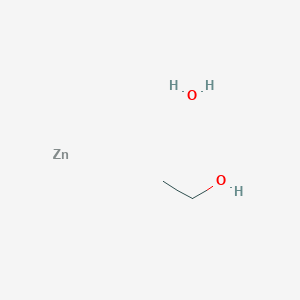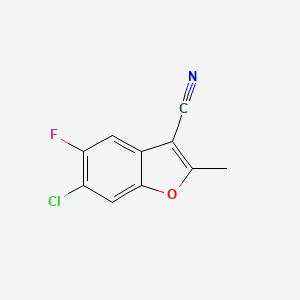
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbenzofuran.
Halogenation: The precursor undergoes halogenation using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and nitrile groups allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methyl-1-benzofuran-3-carbonitrile
- 6-Fluoro-2-methyl-1-benzofuran-3-carbonitrile
- 2-Methyl-1-benzofuran-3-carbonitrile
Uniqueness
6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile is unique due to the simultaneous presence of chloro, fluoro, and nitrile groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
826990-61-8 |
|---|---|
Molekularformel |
C10H5ClFNO |
Molekulargewicht |
209.60 g/mol |
IUPAC-Name |
6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFNO/c1-5-7(4-13)6-2-9(12)8(11)3-10(6)14-5/h2-3H,1H3 |
InChI-Schlüssel |
RYPGWZPOXWLMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2O1)Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)

![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
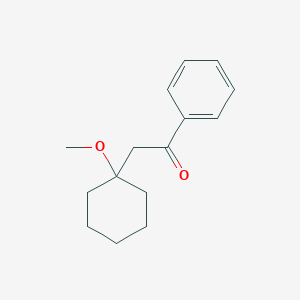
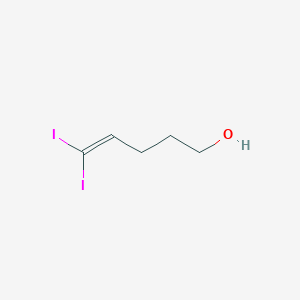
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
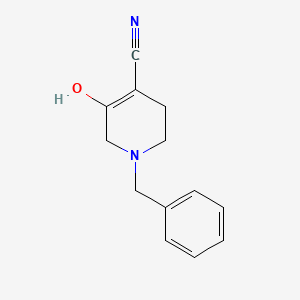
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
